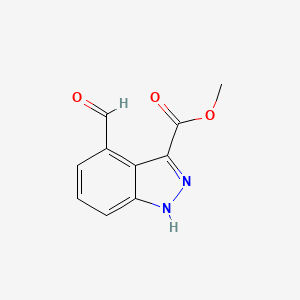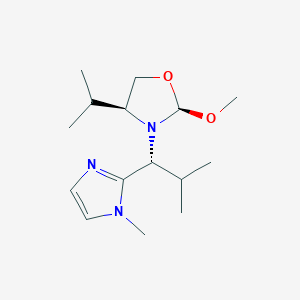
(2R,4S)-4-Isopropyl-2-methoxy-3-((R)-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine is a complex organic compound that belongs to the oxazolidine class. Oxazolidines are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine typically involves the reaction of an appropriate aldehyde or ketone with an amino alcohol under acidic or basic conditions. The reaction may require specific catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired enantiomeric form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and protein-ligand binding due to its specific stereochemistry and functional groups.
Medicine
Medically, oxazolidines are explored for their potential as antimicrobial agents. The imidazole ring in this compound suggests possible applications in antifungal and antibacterial drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as a building block for polymers and resins.
Mechanism of Action
The mechanism of action of (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The oxazolidine ring may interact with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1H-imidazol-2-yl)propyl)oxazolidine
- (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-1-yl)propyl)oxazolidine
Uniqueness
The unique combination of the isopropyl group, methoxy group, and imidazole ring in (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine sets it apart from other oxazolidines. This specific arrangement of functional groups and stereochemistry may confer unique biological and chemical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H27N3O2 |
|---|---|
Molecular Weight |
281.39 g/mol |
IUPAC Name |
(2R,4S)-2-methoxy-3-[(1R)-2-methyl-1-(1-methylimidazol-2-yl)propyl]-4-propan-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C15H27N3O2/c1-10(2)12-9-20-15(19-6)18(12)13(11(3)4)14-16-7-8-17(14)5/h7-8,10-13,15H,9H2,1-6H3/t12-,13-,15-/m1/s1 |
InChI Key |
OXGOJMOGQXJKRM-UMVBOHGHSA-N |
Isomeric SMILES |
CC(C)[C@H]1CO[C@H](N1[C@@H](C2=NC=CN2C)C(C)C)OC |
Canonical SMILES |
CC(C)C1COC(N1C(C2=NC=CN2C)C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R)-2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B11756555.png)
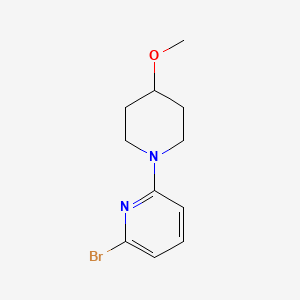

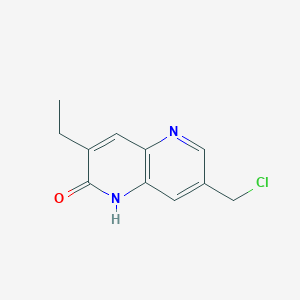
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756584.png)
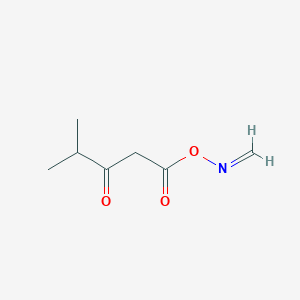
![7-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11756598.png)
![2-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11756605.png)
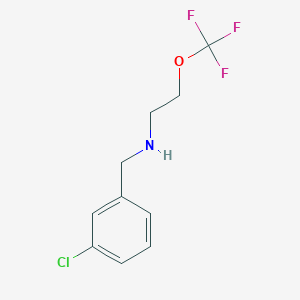
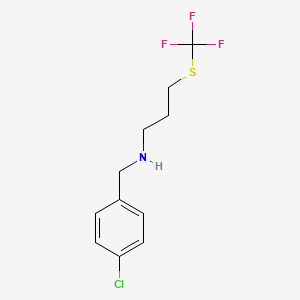
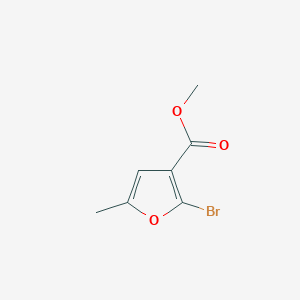
![(3S)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11756656.png)
![N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B11756661.png)
